molecular formula C9H7NO2 B1590097 2-Methoxybenzoyl cyanide CAS No. 72371-46-1

2-Methoxybenzoyl cyanide

Cat. No.: B1590097
CAS No.: 72371-46-1
M. Wt: 161.16 g/mol
InChI Key: IYHWLEGZZRUPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxybenzoyl cyanide is an organic compound with the molecular formula C9H7NO. It is a derivative of benzoyl cyanide where a methoxy group (-OCH3) is attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides, which are structurally similar to 2-Methoxybenzoyl cyanide, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Cyanide, a component of this compound, is known to inhibit cytochrome c oxidase and potentially other metabolic enzymes, thereby causing a cascade of metabolic perturbations that can lead to cell death .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is likely that the cyanide moiety plays a significant role in its activity. Cyanide is known to bind to the cytochrome c oxidase Cu-heme center, preventing the consumption of cellular oxygen and the process of ATP generation .

Temporal Effects in Laboratory Settings

It is known that the effects of cyanide, a component of this compound, can vary over time, with effects ranging from milliseconds (response time) to years (lifetime) .

Dosage Effects in Animal Models

Studies on cyanide toxicity have shown that the effects of cyanide can vary with different dosages .

Metabolic Pathways

Cyanide, a component of this compound, is known to disrupt several metabolic pathways, including those involving the tricarboxylic acid cycle .

Transport and Distribution

It is likely that its transport and distribution are influenced by its chemical structure and the presence of the cyanide moiety .

Subcellular Localization

It is likely that its localization is influenced by its chemical structure and the presence of the cyanide moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with cyanide sources under specific conditions. The reaction typically requires a strong base, such as sodium or potassium hydroxide, to deprotonate the carboxylic acid, followed by the addition of a cyanide donor like potassium cyanide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybenzoyl cyanide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or alcohols under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of 2-methoxybenzoic acid or its derivatives.

  • Reduction: Reduction of the nitrile group results in the formation of 2-methoxybenzylamine.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxybenzoyl cyanide has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Methoxybenzoyl cyanide is similar to other benzoyl cyanides, such as 2-methylbenzoyl cyanide and 3-methoxybenzoyl cyanide. its unique methoxy group imparts distinct chemical properties that differentiate it from these compounds. The presence of the methoxy group can affect the compound's reactivity, solubility, and biological activity.

Comparison with Similar Compounds

  • 2-Methylbenzoyl cyanide

  • 3-Methoxybenzoyl cyanide

  • 4-Methoxybenzoyl cyanide

Properties

IUPAC Name

2-methoxybenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHWLEGZZRUPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540890
Record name 2-Methoxybenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72371-46-1
Record name 2-Methoxybenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxybenzoyl cyanide
Reactant of Route 2
Reactant of Route 2
2-Methoxybenzoyl cyanide
Reactant of Route 3
Reactant of Route 3
2-Methoxybenzoyl cyanide
Reactant of Route 4
2-Methoxybenzoyl cyanide
Reactant of Route 5
2-Methoxybenzoyl cyanide
Reactant of Route 6
Reactant of Route 6
2-Methoxybenzoyl cyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.